1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a complex organic compound notable for its unique structural features and potential biological applications. With a molecular formula of C27H25N7O2 and a molecular weight of 479.54 g/mol, this compound falls within the category of triazolo-pyrimidine derivatives, which have garnered attention for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
This compound can be sourced from various chemical suppliers and research databases. Its classification is primarily as a pharmaceutical intermediate or a potential drug candidate due to its structural attributes that suggest biological activity. The compound's structure includes a piperazine moiety, which is often associated with various therapeutic effects in medicinal chemistry.
The synthesis of 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one typically involves several key steps:
These synthetic routes may vary based on specific starting materials and desired yields.
The molecular structure of 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one can be represented by the following details:
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65)N=N2
The compound features a triazolo-pyrimidine core linked to a piperazine ring, with an ethoxyphenyl substituent contributing to its lipophilicity and potential biological interactions.
The compound may undergo various chemical reactions typical for organic compounds with similar structures:
The mechanism of action for compounds similar to 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one often involves:
This mechanism suggests potential applications in cancer therapy or other diseases characterized by dysregulated cellular responses.
Key physical and chemical properties of 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one include:
These properties influence its behavior in biological systems and during synthesis.
The compound has potential applications in various scientific fields:
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 12737-18-7
CAS No.: